molecular formula C12H15NO2 B1334641 3-Piperidinobenzoic acid CAS No. 77940-94-4

3-Piperidinobenzoic acid

Cat. No.: B1334641
CAS No.: 77940-94-4
M. Wt: 205.25 g/mol
InChI Key: FLQRORYAJSTYLT-UHFFFAOYSA-N
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Description

3-Piperidinobenzoic acid is an organic compound that belongs to the piperidine class. Piperidines are significant synthetic fragments used in drug design and play a crucial role in the pharmaceutical industry. The chemical formula of this compound is C12H15NO2, and it is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

3-Piperidinobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a tool for investigating enzyme functions.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Piperidinobenzoic acid typically involves the reaction of 3-piperidinylmethanamine with bromobenzoic acid to form 3-piperidinylmethylbenzoic acid methyl bromide. This intermediate is then hydrolyzed in the presence of sodium hydroxide and potassium hydroxide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    2-Piperidinobenzoic acid: Similar in structure but differs in the position of the piperidine ring, leading to different chemical properties and applications.

    Piperidine derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones, each with unique properties and applications.

Uniqueness: 3-Piperidinobenzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRORYAJSTYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383772
Record name 3-Piperidinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77940-94-4
Record name 3-Piperidinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of Example 38 (540 mg, 2.466 mmol) was dissolved in dioxan (12 ml) and water (8 ml). Lithium hydroxide hydrate (300 mg, 7.143 mmol) was added and the mixture stirred at 40° C. for 1 h. The mixture was acidified with acetic acid, evaporated, azeotroped with toluene and chromatographed on silica (eluant 60/40/2, v/v/v, EtOAc/hexanes/AcOH) to provide a colourless solid (450 mg, 90%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide hydrate
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Yield
90%

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